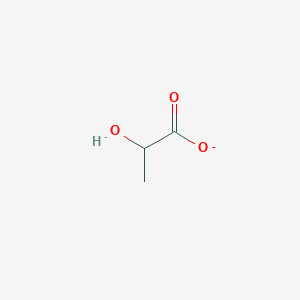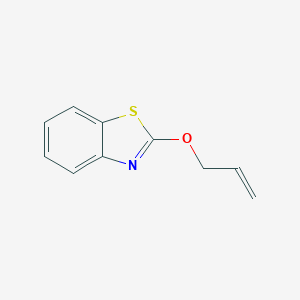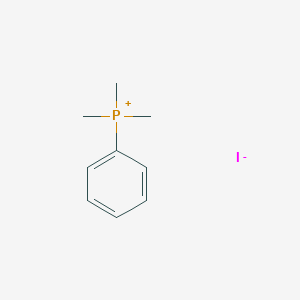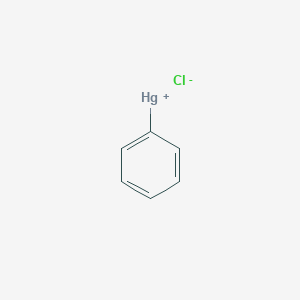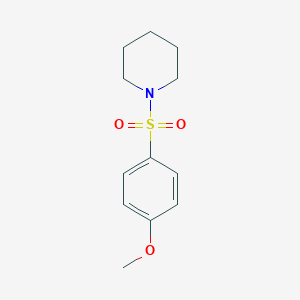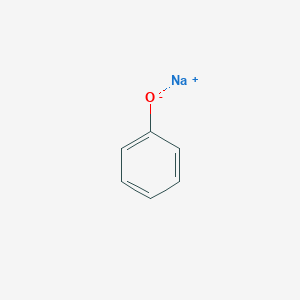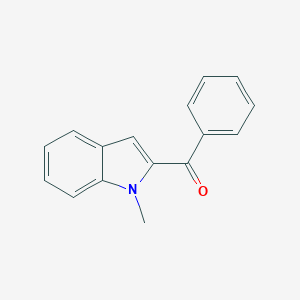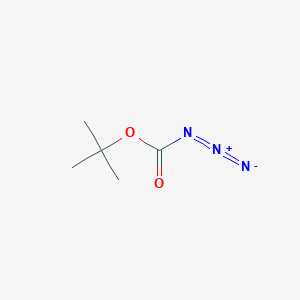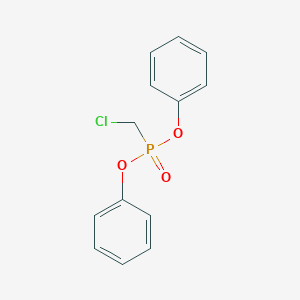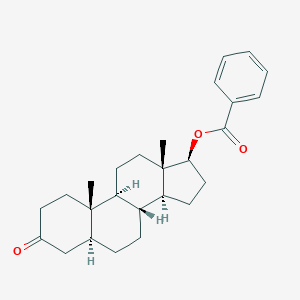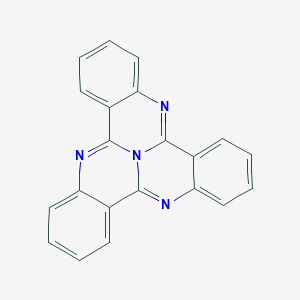
Tricycloquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricycloquinazoline (TCQA) is a bicyclic compound that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields of science. TCQA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
科学研究应用
Tricycloquinazoline has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, Tricycloquinazoline has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, Tricycloquinazoline has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, Tricycloquinazoline has been used as a standard for the calibration of analytical instruments.
作用机制
The mechanism of action of Tricycloquinazoline is not fully understood, but it is believed to involve the interaction of Tricycloquinazoline with specific receptors or enzymes in the body. Tricycloquinazoline has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. Tricycloquinazoline has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in learning and memory.
生化和生理效应
Tricycloquinazoline has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that Tricycloquinazoline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that Tricycloquinazoline can improve cognitive function and memory in animal models of Alzheimer's disease. Tricycloquinazoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
Tricycloquinazoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Tricycloquinazoline is also relatively inexpensive compared to other compounds used in scientific research. However, Tricycloquinazoline has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using Tricycloquinazoline.
未来方向
There are several future directions for research on Tricycloquinazoline. One direction is to investigate the potential use of Tricycloquinazoline as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore the use of Tricycloquinazoline as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of Tricycloquinazoline and its biochemical and physiological effects in different animal models and human subjects.
Conclusion:
In conclusion, Tricycloquinazoline is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields of science. Tricycloquinazoline has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. Further research is needed to fully understand the potential of Tricycloquinazoline in different areas of scientific research.
合成方法
Tricycloquinazoline can be synthesized using different methods, including the Pictet-Spengler reaction, the Bucherer-Bergs reaction, and the Friedlander reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Bucherer-Bergs reaction involves the reaction of an anthranilic acid with an aldehyde or ketone in the presence of ammonia and a reducing agent. The Friedlander reaction involves the reaction of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield and purity of Tricycloquinazoline.
属性
CAS 编号 |
195-84-6 |
|---|---|
产品名称 |
Tricycloquinazoline |
分子式 |
C21H12N4 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H12N4/c1-4-10-16-13(7-1)19-23-17-11-5-2-8-14(17)21-24-18-12-6-3-9-15(18)20(22-16)25(19)21/h1-12H |
InChI 键 |
MBKVPODUVNCLCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=N2)N35 |
其他 CAS 编号 |
195-84-6 |
同义词 |
tricycloquinazoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



